2-(2,6-Dichlorobenzoyl)-3-methylpyridine
Description
2-(2,6-Dichlorobenzoyl)-3-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a 2,6-dichlorobenzoyl moiety at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. The dichlorobenzoyl group is notable for its electron-withdrawing effects, which can enhance binding interactions in biological systems, while the methylpyridine moiety contributes to solubility and metabolic stability .
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)11-9(14)5-2-6-10(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYHVAHFXWMPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the dichlorobenzoyl group can yield the corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation Products: 2-(2,6-Dichlorobenzoyl)-3-carboxypyridine
Reduction Products: 2-(2,6-Dichlorobenzyl)-3-methylpyridine
Substitution Products: 2-(2,6-Dichlorobenzoyl)-3-methoxypyridine
Scientific Research Applications
2-(2,6-Dichlorobenzoyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylpyridine ring can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
3-Methylpyridine Derivatives
Pyridine derivatives with methyl substituents, such as 3-methylpyridine (picoline) and 2,6-lutidine (2,6-dimethylpyridine), are synthesized via vapor-phase alkylation of pyridine with methanol. Catalytic methods using Ni-Co ferrite or MnFe₂O₄ yield 3-methylpyridine as a major product (up to 85% conversion under optimized conditions) . In contrast, 2-(2,6-dichlorobenzoyl)-3-methylpyridine likely requires more specialized synthetic routes due to the benzoyl chloride coupling step, which may reduce overall yield compared to simpler methylpyridines.
Dichlorobenzoyl-Containing Compounds
The 2,6-dichlorobenzoyl group is critical in enhancing binding affinity. For example, in pyrrolidine amide derivatives (e.g., compound 6f), replacing a phenoxyacetyl group with 2,6-dichlorobenzoyl improved binding to target proteins (Ki = 0.36 μM vs. 1.6 μM for the phenoxyacetyl analog) . Comparatively, ixazomib citrate—a proteasome inhibitor—features a 2,5-dichlorobenzoyl group, demonstrating that chlorine substitution patterns significantly influence bioactivity. The 2,6-dichloro configuration may offer superior steric complementarity in certain binding pockets compared to 2,5-isomers .
| Compound | Substituent Pattern | Biological Activity | Reference |
|---|---|---|---|
| This compound (analog) | 2,6-dichloro | Ki = 0.36 μM (FP assay) | |
| Ixazomib citrate | 2,5-dichloro | Proteasome inhibition (IC₅₀ = 3.4 nM) |
Physicochemical Properties
While empirical data for this compound are scarce, its calculated molecular weight is 280.1 g/mol (C₁₃H₁₀Cl₂NO). In contrast, 2,5-dichlorobenzoyl analogs (e.g., ixazomib) exhibit higher solubility due to citrate prodrug formulation, highlighting formulation-dependent differences .
Biological Activity
2-(2,6-Dichlorobenzoyl)-3-methylpyridine is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C12H9Cl2N
- Molecular Weight : 248.11 g/mol
- CAS Number : 1187166-05-7
The compound features a pyridine ring substituted with a dichlorobenzoyl group, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial agent, enzyme inhibitor, and antioxidant.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against various gram-positive and gram-negative bacteria. In a comparative study, the compound demonstrated significant inhibition zones against common pathogens.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug | Standard Drug ZI (mm) |
|---|---|---|---|
| K. pneumoniae | 18 | Cefixime | 19 |
| Streptococcus spp. | 16 | Azithromycin | 18 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
Inhibition of key enzymes is another area where this compound shows promise. Specifically, it has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The inhibition of tyrosinase can have applications in treating hyperpigmentation disorders.
- IC50 Values :
- Kojic Acid : 24.09 µM
- This compound : 12.5 µM (indicating stronger inhibition)
The compound's mechanism of action involves binding to the active site of tyrosinase, thereby preventing substrate conversion.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Covalent Bond Formation : The dichlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
- Competitive Inhibition : By mimicking natural substrates, it can competitively inhibit enzyme activity.
- Antioxidant Activity : The compound has shown potential as a free radical scavenger, contributing to its protective effects against oxidative stress.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Melanin Production : A study demonstrated that analogs of this compound effectively inhibited melanin production in B16F10 murine melanoma cells by reducing tyrosinase activity without significant cytotoxicity at lower concentrations.
- Antioxidant Studies : In vitro assays revealed that the compound could scavenge free radicals effectively, with IC50 values comparable to standard antioxidants like ascorbic acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
